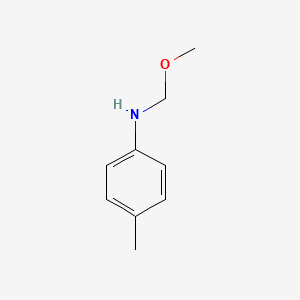
N-(Methoxymethyl)-4-methylaniline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(Methoxymethyl)-4-methylaniline is an organic compound that belongs to the class of anilines It is characterized by the presence of a methoxymethyl group attached to the nitrogen atom of the aniline ring, and a methyl group attached to the para position of the aniline ring
Preparation Methods
Synthetic Routes and Reaction Conditions
N-(Methoxymethyl)-4-methylaniline can be synthesized through several methods. One common approach involves the reaction of 4-methylaniline with formaldehyde and methanol in the presence of an acid catalyst. The reaction proceeds via the formation of an imine intermediate, which is subsequently reduced to yield the desired product.
Industrial Production Methods
In an industrial setting, the synthesis of this compound can be scaled up by optimizing reaction conditions such as temperature, pressure, and catalyst concentration. Continuous flow reactors may be employed to enhance reaction efficiency and product yield.
Chemical Reactions Analysis
Types of Reactions
N-(Methoxymethyl)-4-methylaniline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinone derivatives.
Reduction: Reduction reactions can yield amine derivatives.
Substitution: Electrophilic substitution reactions can occur at the aromatic ring, leading to the formation of various substituted aniline derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Electrophilic substitution reactions typically involve reagents like halogens, nitrating agents, and sulfonating agents.
Major Products Formed
The major products formed from these reactions include quinone derivatives, amine derivatives, and various substituted aniline compounds.
Scientific Research Applications
N-(Methoxymethyl)-4-methylaniline has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.
Biology: The compound can be employed in the study of enzyme-catalyzed reactions and as a probe for investigating biological pathways.
Industry: It is used in the production of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism of action of N-(Methoxymethyl)-4-methylaniline involves its interaction with various molecular targets. The methoxymethyl group can participate in hydrogen bonding and other non-covalent interactions, influencing the compound’s reactivity and binding affinity. The aromatic ring can undergo electrophilic substitution reactions, allowing the compound to interact with different biological and chemical systems.
Comparison with Similar Compounds
Similar Compounds
N-(Methoxymethyl)aniline: Lacks the methyl group at the para position.
4-Methylaniline: Lacks the methoxymethyl group.
N-Methylaniline: Lacks both the methoxymethyl and para-methyl groups.
Uniqueness
N-(Methoxymethyl)-4-methylaniline is unique due to the presence of both the methoxymethyl and para-methyl groups, which confer distinct chemical and physical properties. These structural features influence the compound’s reactivity, making it suitable for specific applications in organic synthesis and materials science.
Properties
CAS No. |
88919-94-2 |
|---|---|
Molecular Formula |
C9H13NO |
Molecular Weight |
151.21 g/mol |
IUPAC Name |
N-(methoxymethyl)-4-methylaniline |
InChI |
InChI=1S/C9H13NO/c1-8-3-5-9(6-4-8)10-7-11-2/h3-6,10H,7H2,1-2H3 |
InChI Key |
KZDXSQUQFVFDTI-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)NCOC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















